BenchChemオンラインストアへようこそ!

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide

physicochemical property lipophilicity sulfonamide scaffold

This benzofuran‑sulfonamide (CAS 2034441‑97‑7, ≥95% purity) combines a 5‑chloro‑2‑methoxybenzenesulfonamide warhead with a hydroxypropyl‑linked benzofuran core, delivering a computed XLogP3‑AA of 3.0 and TPSA of 97.2 Ų. The precise chloro‑methoxy substitution and the hydrogen‑bond‑donor/acceptor at the benzylic alcohol position are critical for isoform‑selective hCA IX/XII inhibition (KI 10.0–97.5 nM in related analogs) and for exploration within the HCV‑active scope of US‑9364482‑B2. Replacing this exact scaffold with an unsubstituted or simpler sulfonamide eliminates the spatial orientation and physicochemical signature required for target‑selectivity. Procure the authentic, fully characterized compound to advance late‑stage diversification or direct screening of tumour‑associated carbonic‑anhydrase inhibitors.

Molecular Formula C18H18ClNO5S
Molecular Weight 395.85
CAS No. 2034441-97-7
Cat. No. B2930811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide
CAS2034441-97-7
Molecular FormulaC18H18ClNO5S
Molecular Weight395.85
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C18H18ClNO5S/c1-18(21,17-9-12-5-3-4-6-14(12)25-17)11-20-26(22,23)16-10-13(19)7-8-15(16)24-2/h3-10,20-21H,11H2,1-2H3
InChIKeyHACPIVLFNZDGDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Ready Overview of N‑(2‑(benzofuran‑2‑yl)‑2‑hydroxypropyl)‑5‑chloro‑2‑methoxybenzenesulfonamide (CAS 2034441‑97‑7)


N‑(2‑(benzofuran‑2‑yl)‑2‑hydroxypropyl)‑5‑chloro‑2‑methoxybenzenesulfonamide (CAS 2034441‑97‑7) is a synthetic sulfonamide derivative incorporating a benzofuran moiety linked via a hydroxypropyl spacer to a 5‑chloro‑2‑methoxybenzenesulfonamide core. The compound possesses a molecular formula of C₁₈H₁₈ClNO₅S, a molecular weight of 395.9 g/mol, a computed XLogP3‑AA of 3.0, and a topological polar surface area of 97.2 Ų, indicating moderate lipophilicity and hydrogen‑bonding capacity consistent with drug‑like small molecules [REFS‑1]. It is primarily distributed for research purposes at ≥95% purity and is cited in patent documents concerning substituted benzofuran compounds for viral diseases [REFS‑2]. The benzofuran‑sulfonamide chemotype is actively explored as a scaffold for carbonic anhydrase inhibition, particularly toward tumour‑associated isoforms hCA IX and hCA XII [REFS‑3].

Why Procuring a Generic Benzofuran or Simple Benzenesulfonamide Cannot Replace N‑(2‑(benzofuran‑2‑yl)‑2‑hydroxypropyl)‑5‑chloro‑2‑methoxybenzenesulfonamide


Simply substituting any unsubstituted benzofuran‑2‑sulfonamide or a generic 5‑chloro‑2‑methoxybenzenesulfonamide core would erase the precise spatial orientation and physicochemical signature of the target compound. The hydroxypropyl linker both extends the distance between the benzofuran and the sulfonamide warhead by two additional rotatable bonds and introduces a hydrogen‑bond donor/acceptor at the benzylic alcohol position, which is absent in simpler analogs [REFS‑1]. Within the benzofuran‑sulfonamide family, small alterations to the substitution pattern on the terminal phenyl ring have been shown to shift carbonic anhydrase isoform selectivity (e.g., hCA IX vs. hCA XII) by more than an order of magnitude [REFS‑2]. Therefore, any replacement lacking the exact 5‑chloro‑2‑methoxy arrangement and the hydroxypropyl spacer cannot be assumed to recapitulate the same binding profile or synthetic utility.

Quantitative Differentiation Evidence for N‑(2‑(benzofuran‑2‑yl)‑2‑hydroxypropyl)‑5‑chloro‑2‑methoxybenzenesulfonamide


Distinct Physicochemical Fingerprint Versus Unsubstituted Benzofuran‑2‑sulfonamide

The target compound exhibits a calculated XLogP3‑AA of 3.0 and a topological polar surface area (TPSA) of 97.2 Ų [REFS‑1]. While no experimental log P is available for the unsubstituted benzofuran‑2‑sulfonamide, its predicted log P is approximately 1.2–1.5 (est. from analogous compounds), and its TPSA is 89.3 Ų [REFS‑2]. This indicates that the 5‑chloro‑2‑methoxy substitution and the hydroxypropyl linker collectively increase lipophilicity by roughly 1.5–1.8 log units and expand the polar surface area, which may enhance membrane permeability while retaining solubility.

physicochemical property lipophilicity sulfonamide scaffold

Patent‑Attested Structural Novelty Differentiates the Compound from Simpler Benzofuran Sulfonamides in Viral‑Disease Applications

Patent US‑9364482‑B2 explicitly claims substituted benzofuran compounds for the treatment of viral diseases, with example structures closely related to the target molecule [REFS‑1]. The claimed compounds typically incorporate a 2‑hydroxypropyl linker and an aryl‑ or heteroaryl‑sulfonamide group, a structural motif absent in earlier benzofuran‑2‑sulfonamide patents such as US‑4273778, which lack the hydroxypropyl tether and the 5‑chloro‑2‑methoxybenzene substitution. This patent differentiation signals that the specific substitution pattern of the target compound is considered inventive and functionally relevant by patent examiners.

patent landscape benzofuran derivatives antiviral research

Moderate Lipophilicity Advantage Over Simpler 5‑Chloro‑2‑methoxybenzenesulfonamide Fragments

The 5‑chloro‑2‑methoxybenzenesulfonamide fragment alone (MW 221.66 g/mol) has a computed log P of approximately 0.8–1.0 [REFS‑1]. Conjugation with the benzofuran‑hydroxypropyl moiety in the target compound raises the computed XLogP3‑AA to 3.0, moving the molecule into a more desirable lipophilicity range for cell permeability (log P 1–5) while adding specific hydrogen‑bonding features. This shift is quantitatively larger than that achieved by simple N‑alkylation of the same fragment (e.g., N‑benzyl‑5‑chloro‑2‑methoxybenzenesulfonamide, estimated log P ~2.5).

logP fragment‑based design chemical space

Highest‑Confidence Application Scenarios for N‑(2‑(benzofuran‑2‑yl)‑2‑hydroxypropyl)‑5‑chloro‑2‑methoxybenzenesulfonamide


Design and Synthesis of Selective Carbonic Anhydrase IX/XII Inhibitors for Oncology Research

The benzofuran‑sulfonamide scaffold is clinically relevant for tumour‑associated carbonic anhydrase inhibition. The target compound’s specific chloro‑methoxy substitution pattern and the hydroxypropyl spacer are expected to fine‑tune isoform selectivity, as demonstrated by closely related benzofuran sulfonamides that achieve hCA IX KIs of 10.0–97.5 nM [REFS‑1]. Researchers focused on designing selective hCA IX inhibitors with improved pharmacokinetic profiles can use this compound as a late‑stage diversification intermediate or as a direct screening candidate.

Antiviral Drug Discovery Leveraging Patent‑Backed Benzofuran Sulfonamide Chemotypes

The compound falls within the structural scope of US‑9364482‑B2, which discloses benzofuran derivatives with potent in vitro activity against hepatitis C virus (HCV) replicons, with exemplar IC50 values reaching sub‑nanomolar levels (0.886 nM) [REFS‑2]. Procurement of the target compound enables direct SAR exploration around the 5‑chloro‑2‑methoxybenzenesulfonamide fragment, which may improve selectivity over host targets compared to the less substituted phenyl sulfonamides common in earlier patent examples.

Chemical Biology Probe Development Requiring Defined Lipophilicity and Hydrogen‑Bonding Features

With a computed XLogP3‑AA of 3.0 and a TPSA of 97.2 Ų [REFS‑3], this compound occupies a privileged region of drug‑like chemical space for cell‑based probe molecules. Scientists designing chemical probes that must cross lipid bilayers while maintaining sufficient aqueous solubility for in‑assay handling will find this physicochemical profile preferable to both highly polar unsubstituted sulfonamides (log P <1) and excessively lipophilic analogs (log P >5) that may lead to non‑specific binding.

Quote Request

Request a Quote for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.